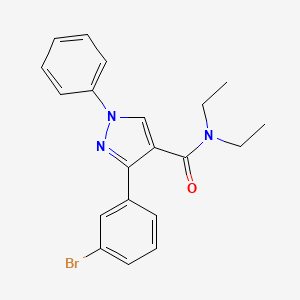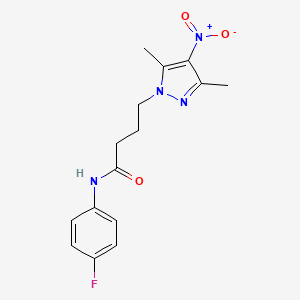![molecular formula C17H23FN2O2 B6137060 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6137060.png)
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2009 by a team of researchers at Pfizer, who were studying the structure-activity relationship of CB1 receptor agonists. Since then, FUB-AMB has gained popularity among researchers due to its potent activity at the CB1 receptor and its potential for use in scientific research.
Mécanisme D'action
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite and food intake, and the modulation of pain perception. It has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide is its potent activity at the CB1 receptor, which makes it a useful tool for studying the effects of CB1 receptor activation on various physiological processes. However, one of the limitations of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide is its potential for abuse and its potential to cause adverse effects in humans. Therefore, it is important to use caution when handling and working with this compound in the laboratory.
Orientations Futures
There are several future directions for research involving N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide. One area of research could focus on the development of new synthetic cannabinoids that have improved potency and selectivity for the CB1 receptor. Another area of research could focus on the development of new therapeutic applications for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide and other synthetic cannabinoids, particularly in the treatment of neurological and psychiatric disorders. Finally, future research could also focus on the development of new analytical methods for the detection and quantification of synthetic cannabinoids in biological samples.
Méthodes De Synthèse
The synthesis of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide involves several steps, including the preparation of the starting materials and the coupling reaction between the indazole and the amide. The starting materials are commercially available and can be obtained from chemical suppliers. The coupling reaction is typically carried out using a palladium-catalyzed cross-coupling reaction, which yields N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide in high purity.
Applications De Recherche Scientifique
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide has been widely used in scientific research due to its potent activity at the CB1 receptor. It has been shown to have a high affinity for the CB1 receptor and to act as a full agonist at this receptor. This makes it a useful tool for studying the effects of CB1 receptor activation on various physiological processes, including pain perception, appetite regulation, and mood.
Propriétés
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-12(2)9-16(21)19-15-10-17(22)20(11-15)8-7-13-3-5-14(18)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRVNGOQILXTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)

![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)

![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)


![4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)
![2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6137085.png)

![3-ethoxy-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B6137094.png)
![4-amino-N-(2-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-2-oxoethyl)butanamide hydrochloride](/img/structure/B6137096.png)